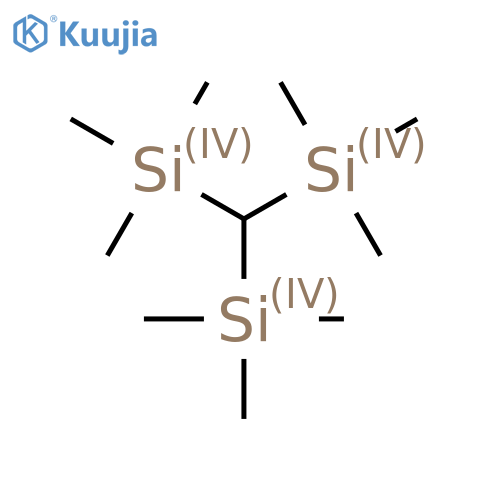Cas no 1068-69-5 (Tris-trimethylsilanyl-methane)

Tris-trimethylsilanyl-methane structure
商品名:Tris-trimethylsilanyl-methane
Tris-trimethylsilanyl-methane 化学的及び物理的性質
名前と識別子
-
- Tris(trimethylsilyl)methane
- bis(trimethylsilyl)methyl-trimethylsilane
- tristrimethylsilylmethane
- Methylidynetris[trimethylsilane]
- 1,1',1''-Methylidynetris[1,1,1-trimethylsilane]
- Methylidynetris(trimethylsilane)
- Methanetriyltris(trimethylsilane)
- Tris(trimethylsilyl)methane,93%
- Tris(trimethylsilyl)methane 97%
- TRIS(TRIMETHYLSILYL)METHANE 97+%
- Tris(trimethylsilyl)methane,min.97%
- Tris(trimethylsilyl)methane, min. 97%
- MFCD00008273
- AKOS002669422
- CS-0440360
- Q63392148
- Tris(trimethylsilyl)methane, 97%
- Silane, methylidynetris[trimethyl-
- tris-trimethylsilanyl-methane
- [Bis(trimethylsilyl)methyl](trimethyl)silane #
- tris(trimethylsilyl)-methane
- C10H28Si3
- S21300
- AS-82184
- DTXSID50346465
- Silane,1,1',1''-methylidynetris[1,1,1-trimethyl-
- BAA06869
- FT-0633276
- Silane, methylidynetris*trimethyl-
- 1068-69-5
- DB-040714
- G77312
- Tris-trimethylsilanyl-methane
-
- MDL: MFCD00008273
- インチ: 1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3
- InChIKey: BNZSPXKCIAAEJK-UHFFFAOYSA-N
- ほほえんだ: [Si](C)(C)(C)C([Si](C)(C)C)[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 232.15000
- どういたいしつりょう: 232.14988050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 0.827 g/mL at 25 °C(lit.)
- ふってん: 55-56 °C/2 mmHg(lit.)
- フラッシュポイント: 華氏温度:168.8°f< br / >摂氏度:76°C< br / >
- 屈折率: n20/D 1.464(lit.)
- PSA: 0.00000
- LogP: 4.44960
- ようかいせい: 未確定
Tris-trimethylsilanyl-methane セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- セキュリティ用語:S26-36
- リスク用語:R36/37/38
- TSCA:No
Tris-trimethylsilanyl-methane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Tris-trimethylsilanyl-methane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 14-9000-1g |
Tris(trimethylsilyl)methane,min.97% |
1068-69-5 | min.97% | 1g |
1610.0CNY | 2021-07-12 | |
| eNovation Chemicals LLC | Y1239617-5g |
Tris(trimethylsilyl)methane |
1068-69-5 | 97% | 5g |
$535 | 2024-06-07 | |
| abcr | AB121936-5 g |
Tris(trimethylsilyl)methane, 97%; . |
1068-69-5 | 97% | 5g |
€582.00 | 2023-05-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-258320-5 g |
Tris(trimethylsilyl)methane, |
1068-69-5 | 5g |
¥2,286.00 | 2023-07-10 | ||
| Aaron | AR0083K9-5g |
Tris(trimethylsilyl)methane |
1068-69-5 | 97% | 5g |
$506.00 | 2025-01-23 | |
| A2B Chem LLC | AD76765-1g |
Tris(trimethylsilyl)methane |
1068-69-5 | ≥97% | 1g |
$159.00 | 2024-04-20 | |
| Aaron | AR0083K9-100mg |
Tris(trimethylsilyl)methane |
1068-69-5 | 97% | 100mg |
$38.00 | 2025-01-23 | |
| eNovation Chemicals LLC | Y1239617-250mg |
Tris(trimethylsilyl)methane |
1068-69-5 | 97% | 250mg |
$120 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511027-5g |
Tris(trimethylsilyl)methane |
1068-69-5 | 97% | 5g |
¥5556.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1239617-250mg |
Tris(trimethylsilyl)methane |
1068-69-5 | 97% | 250mg |
$120 | 2025-02-24 |
Tris-trimethylsilanyl-methane 関連文献
-
1. Determination by electron diffraction of the molecular structures of chloro- and bromo-tri(trimethylsilyl)methane in the gas phasePaul T. Brain,Mathias Mehta,David W. H. Rankin,Heather E. Robertson,Colin Eaborn,J. David Smith,Alexander D. Webb J. Chem. Soc. Dalton Trans. 1995 349
-
2. Crystal structure of [Li(tmen)2][Li{C(SiMe3)3}2]. A multinuclear magnetic resonance study of tris(trimethylsilyl)methyllithium–tetrahydrofuran(1/2) and –N,N,N′,N′-tetramethylethylenediamine (1/1)(tmen)Anthony G. Avent,Colin Eaborn,Peter B. Hitchcock,Gerard A. Lawless,Paul D. Lickiss,Michael Mallien,J. David Smith,Alex D. Webb,Bernd Wrackmeyer J. Chem. Soc. Dalton Trans. 1993 3259
-
3. The effects of the vinyl groups in reactions of the highly sterically hindered compound [tris(trimethylsilyl)methyl]divinylsilyl chlorideG. Adefikayo Ayoko,Colin Eaborn J. Chem. Soc. Perkin Trans. 2 1986 1289
-
Nathan Davison,Erli Lu Dalton Trans. 2023 52 8172
-
Martyn P. Coles Chem. Commun. 2009 3659
1068-69-5 (Tris-trimethylsilanyl-methane) 関連製品
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1068-69-5)Tris-trimethylsilanyl-methane

清らかである:99%
はかる:5g
価格 ($):352.0